Terofenamate

Descripción general

Descripción

Terofenamato: es un fármaco antiinflamatorio no esteroideo (AINE) utilizado principalmente para el tratamiento del dolor articular y muscular. Es conocido por sus propiedades antiinflamatorias y analgésicas.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El terofenamato puede sintetizarse mediante la reacción del ácido flufenámico con dietilenglicol en un disolvente orgánico aprótico. La reacción implica la presencia de un agente activador de ácido carboxílico orgánico como clorosilano o cloruro de sulfonilo. El reactivo se hidroliza luego en condiciones ácidas y se extrae para obtener terofenamato de alta pureza .

Métodos de Producción Industrial: La producción industrial de terofenamato sigue rutas sintéticas similares pero a mayor escala. El proceso involucra menos pasos de reacción, lo que lo hace rentable y eficiente. El uso de disolventes orgánicos apróticos y agentes activadores de ácidos carboxílicos garantiza una alta productividad y pureza del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El terofenamato experimenta varias reacciones químicas, que incluyen:

Oxidación: El terofenamato se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: El compuesto se puede reducir para formar diferentes derivados reducidos.

Sustitución: El terofenamato puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente en las reacciones de sustitución.

Principales Productos Formados:

Oxidación: Derivados oxidados del terofenamato.

Reducción: Derivados reducidos del terofenamato.

Sustitución: Productos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El terofenamato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de los AINE y sus propiedades químicas.

Biología: Se investiga por sus efectos en los procesos celulares y las vías de inflamación.

Medicina: Se utiliza en el desarrollo de nuevos fármacos antiinflamatorios y analgésicos.

Industria: Se emplea en la formulación de cremas tópicas, geles y aerosoles para el alivio del dolor

Mecanismo De Acción

El terofenamato ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que participa en la síntesis de prostaglandinas. Las prostaglandinas son mediadores de la inflamación y el dolor. Al inhibir la COX, el terofenamato reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor .

Comparación Con Compuestos Similares

Compuestos Similares:

Ácido Flufenámico: Otro AINE con propiedades antiinflamatorias similares.

Ácido Mefenámico: Conocido por sus efectos analgésicos y antiinflamatorios.

Diclofenaco: AINE ampliamente utilizado para el dolor y la inflamación.

Singularidad del Terofenamato: El terofenamato es único debido a su estructura química específica, que permite una aplicación tópica eficaz. Su grupo éster metoximetílico mejora su solubilidad y absorción a través de la piel, lo que lo hace particularmente efectivo para el alivio del dolor localizado .

Actividad Biológica

Terofenamate, a non-steroidal anti-inflammatory drug (NSAID), is primarily used for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile, supported by case studies and research findings.

This compound exhibits its therapeutic effects through several mechanisms:

- Inhibition of Cyclooxygenase (COX) : this compound inhibits both COX-1 and COX-2 enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling.

- Leukotriene Synthesis Inhibition : In addition to COX inhibition, this compound also inhibits lipoxygenase pathways, reducing leukotriene synthesis, which contributes to inflammatory responses .

- Histamine Release Inhibition : The compound has been shown to inhibit the release of histamine, further mitigating inflammatory reactions .

- Complement System Modulation : this compound affects the complement system, which is part of the immune response, thereby reducing inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its effectiveness in achieving high local concentrations with minimal systemic exposure:

- Bioavailability : Following topical administration, this compound demonstrates a bioavailability of approximately 21%, significantly higher than other NSAIDs like diclofenac (6%) and ibuprofen (5%) when administered via similar routes .

- Tissue Concentration : Studies have shown that this compound levels in tissues can be 10 to 1000 times higher than those in plasma, allowing for effective localized treatment with reduced systemic side effects .

Clinical Efficacy

Clinical studies have evaluated the effectiveness of this compound in various conditions:

- Musculoskeletal Disorders : this compound has been shown to be effective in managing conditions such as osteoarthritis and lumbago. In a comparative study against hyaluronic acid for knee osteoarthritis treatment, this compound demonstrated significant pain reduction .

- Safety Profile : While generally well-tolerated, this compound can cause local skin reactions. A notable case involved Nicolau syndrome following intramuscular injection, characterized by tissue necrosis at the injection site .

Case Studies

- Nicolau Syndrome : An 81-year-old woman developed a painful necrotic ulcer after receiving an intramuscular injection of this compound. This case highlights the potential for severe local adverse effects despite the drug's therapeutic benefits .

- Efficacy in Osteoarthritis : A randomized controlled trial comparing this compound to hyaluronic acid showed that patients receiving this compound reported greater reductions in joint pain over a specified period .

Summary Table of Key Findings

| Parameter | This compound | Comparison (Diclofenac) |

|---|---|---|

| Bioavailability | 21% | 6% |

| Local Tissue Concentration | 10-1000 times higher than plasma | N/A |

| Common Indications | Osteoarthritis, Lumbago | Osteoarthritis |

| Notable Side Effects | Local skin reactions | Gastrointestinal issues |

Propiedades

Número CAS |

29098-15-5 |

|---|---|

Fórmula molecular |

C17H17Cl2NO3 |

Peso molecular |

354.2 g/mol |

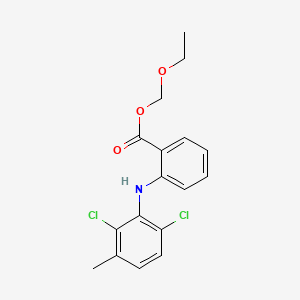

Nombre IUPAC |

ethoxymethyl 2-(2,6-dichloro-3-methylanilino)benzoate |

InChI |

InChI=1S/C17H17Cl2NO3/c1-3-22-10-23-17(21)12-6-4-5-7-14(12)20-16-13(18)9-8-11(2)15(16)19/h4-9,20H,3,10H2,1-2H3 |

Clave InChI |

FRQSLQPWXFAJFO-UHFFFAOYSA-N |

SMILES |

CCOCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl |

SMILES canónico |

CCOCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl |

Apariencia |

Solid powder |

melting_point |

73.5 °C |

Key on ui other cas no. |

29098-15-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

etoclofene terofenamate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.